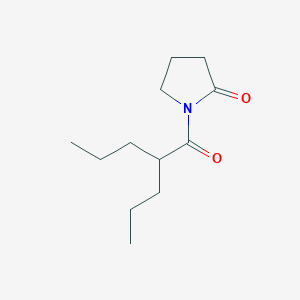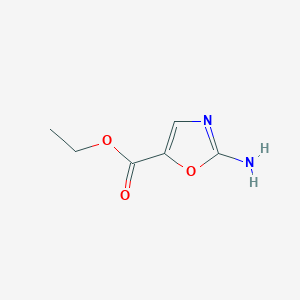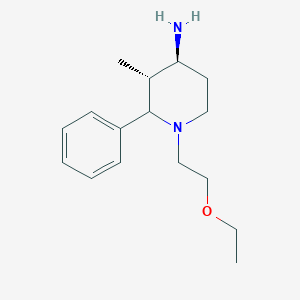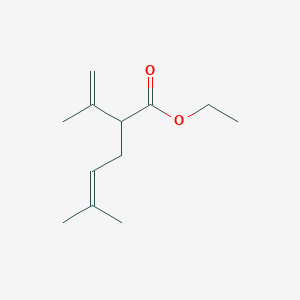
1,2-Dioleoyl-rac-glycerol
Übersicht
Beschreibung
1,2-Dioleoyl-rac-glycerol is a diacylglycerol compound that contains oleic acid at the sn-1 and sn-2 positions. It is a significant molecule in lipid biochemistry and is known for its role in activating protein kinase C forms and serving as a substrate for diacylglycerol kinases and multisubstrate lipid kinases .
Wirkmechanismus
Target of Action
1,2-Dioleoyl-rac-glycerol is a form of diacylglycerol (DAG) where both acyl groups consist of the 18:1 oleoyl chain . It effectively binds the C1 domain to activate conventional protein kinase C forms . Protein kinase C is a family of protein kinases that play key roles in cellular processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound, by binding to the C1 domain, activates conventional protein kinase C forms . This activation leads to the phosphorylation of various target proteins, initiating a cascade of intracellular events .
Biochemical Pathways
The activation of protein kinase C forms by this compound affects multiple biochemical pathways. For instance, it can influence the MAPK/ERK pathway, which plays a crucial role in the regulation of cell growth and differentiation . Additionally, it serves as a substrate for DAG kinases and multisubstrate lipid kinase , contributing to the synthesis of phosphatidic acid, a lipid second messenger involved in numerous cellular processes .
Result of Action
The activation of protein kinase C forms by this compound can lead to various molecular and cellular effects. For example, it can influence cell proliferation, differentiation, and apoptosis . The specific effects would depend on the cell type and the specific protein kinase C isoform that is activated .
Biochemische Analyse
Biochemical Properties
1,2-Dioleoyl-rac-glycerol effectively binds the C1 domain to activate conventional protein kinase C forms . It also serves as a substrate for DAG kinases and multisubstrate lipid kinase . These interactions play a crucial role in the regulation of various biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with protein kinase C forms and DAG kinases . By activating these enzymes, this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the C1 domain, which activates conventional protein kinase C forms . As a substrate for DAG kinases and multisubstrate lipid kinase, it can influence enzyme activity and induce changes in gene expression .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that the compound’s effects can vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the activation of protein kinase C forms and DAG kinases . It can interact with these enzymes, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with various enzymes and proteins
Subcellular Localization
Given its role in activating protein kinase C forms and serving as a substrate for DAG kinases, it is likely to be found in regions of the cell where these enzymes are active .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-rac-glycerol can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through techniques like column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound often involves enzymatic processes. Diacylglycerol acyltransferases from plants like Vernonia and Stokesia are used to catalyze the esterification of glycerol with oleic acid, enhancing the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1,2-Dioleoyl-rac-Glycerol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Epoxide oder hydroxylierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können es in Monoacylglycerole oder freie Fettsäuren umwandeln.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Estergruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Osmiumtetroxid werden häufig verwendet.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4) werden eingesetzt.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Epoxide, hydroxylierte Derivate.
Reduktion: Monoacylglycerole, freie Fettsäuren.
Substitution: Esterderivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
1,2-Dioleoyl-rac-Glycerol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien zur Lipidbiochemie und Membrandynamik verwendet.
Biologie: Es spielt eine Rolle in zellulären Signalwegen, insbesondere bei der Aktivierung von Proteinkinase C.
Medizin: Es wird auf sein Potenzial in der Wirkstoffabgabesystemen und als Bestandteil lipidbasierter Formulierungen untersucht.
Industrie: Es wird bei der Produktion von Bioölen und als Zwischenprodukt bei der Synthese anderer komplexer Lipide verwendet
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Aktivierung von Proteinkinase C aus. Es bindet an die C1-Domäne von Proteinkinase C, was zu ihrer Aktivierung führt. Diese Aktivierung löst eine Kaskade von nachgeschalteten Signalwegen aus, die an verschiedenen zellulären Prozessen beteiligt sind, wie z. B. Proliferation, Differenzierung und Apoptose .
Ähnliche Verbindungen:
1,3-Dioleoylglycerol: Ein weiteres Diacylglycerol mit Ölsäure an den sn-1- und sn-3-Positionen.
1,2-Dilinoleoylglycerol: Enthält Linolsäure anstelle von Ölsäure.
1,2-Dipalmitoylglycerol: Enthält Palmitinsäure anstelle von Ölsäure
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Bindungsaffinität zur C1-Domäne von Proteinkinase C, wodurch es ein potenter Aktivator dieses Enzyms ist. Seine strukturelle Konfiguration ermöglicht es ihm auch, als vielseitiges Substrat für verschiedene Lipidkinasen zu dienen, was es von anderen Diacylglycerolen unterscheidet .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioleoylglycerol: Another diacylglycerol with oleic acid at the sn-1 and sn-3 positions.
1,2-Dilinoleoylglycerol: Contains linoleic acid instead of oleic acid.
1,2-Dipalmitoylglycerol: Contains palmitic acid instead of oleic acid
Uniqueness: 1,2-Dioleoyl-rac-glycerol is unique due to its specific binding affinity to the C1 domain of protein kinase C, making it a potent activator of this enzyme. Its structural configuration also allows it to serve as a versatile substrate for various lipid kinases, distinguishing it from other diacylglycerols .
Eigenschaften
IUPAC Name |
[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSHUZFNMVJNKX-CLFAGFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00892088 | |
| Record name | 1,2-Glyceryl dioleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2442-61-7 | |
| Record name | (±)-1,2-Diolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 1,2-dioleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Glyceryl dioleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DIOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADK3G923Z3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)









